molecular formula C31H44F5N3O10S B12834831 Biotin-PEG6-PFP ester

Biotin-PEG6-PFP ester

Cat. No.: B12834831
M. Wt: 745.8 g/mol
InChI Key: GXLWAKRKYSWKJQ-WURXVLGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG6-PFP ester is a compound composed of three main components: biotin, polyethylene glycol (PEG) with six ethylene glycol units, and pentafluorophenyl (PFP) esterThe PEG chain enhances the compound’s solubility and biocompatibility, while the PFP ester acts as an activator in chemical reactions, facilitating coupling or crosslinking processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-PFP ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-PFP ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are biotinylated molecules, which have biotin attached to them via the PEG6 linker .

Scientific Research Applications

Biotin-PEG6-PFP ester has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.

    Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, due to the strong binding affinity of biotin for streptavidin and avidin.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and purification processes .

Mechanism of Action

The mechanism of action of Biotin-PEG6-PFP ester involves:

Comparison with Similar Compounds

Biotin-PEG6-PFP ester can be compared with other similar compounds, such as:

Biological Activity

Biotin-PEG6-PFP ester is a versatile compound utilized in various biological applications, particularly in bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound comprises three key components:

  • Biotin : A vitamin that serves as a cofactor for carboxylase enzymes and is known for its strong binding affinity to streptavidin and avidin.
  • Polyethylene Glycol (PEG) : A polymer that enhances solubility and biocompatibility.
  • Pentafluorophenyl (PFP) Ester : An activating group that facilitates the formation of stable amide bonds with amines.

The combination of these components allows this compound to be an effective tool in biochemical research and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The mechanism involves:

  • Strong Binding Affinity : The biotin moiety exhibits a high affinity for streptavidin, allowing for effective immobilization of biotinylated molecules on surfaces or within assays.
  • PEG Spacer : The PEG chain increases hydrophilicity, enhancing solubility and reducing non-specific interactions with proteins.
  • PFP Ester Reactivity : The PFP ester group reacts with primary and secondary amines to create stable amide bonds, enabling the coupling of biotin to proteins, peptides, or other molecules .

Applications in Research

This compound is employed in various scientific fields, including:

  • Chemistry : Used for synthesizing biotinylated compounds for chemical analyses.
  • Molecular Biology : Facilitates the labeling and detection of biomolecules due to the strong biotin-streptavidin interaction.
  • Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents by forming bioconjugates.
  • Diagnostics : Applied in the development of assays for detecting specific biomolecules .

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of this compound in targeted drug delivery systems. The compound was conjugated with an RNA strand that activates immune responses in tumors. The resultant bioconjugate showed enhanced therapeutic efficacy compared to conventional methods, indicating the potential of this compound in improving drug delivery strategies .

Case Study 2: Protein Labeling

In another investigation, researchers utilized this compound for labeling proteins in enzyme-linked immunosorbent assays (ELISA). The study highlighted the effectiveness of biotinylated proteins in achieving high sensitivity and specificity in detecting target antigens. The results indicated that the PEG spacer significantly improved the assay's performance by minimizing background noise from non-specific interactions .

Comparative Analysis

To understand the advantages of this compound over similar compounds, a comparison table is provided below:

CompoundActivating GroupKey FeaturesApplications
This compoundPentafluorophenylHigh solubility, stable amide bond formationDrug delivery, protein labeling
Biotin-PEG-NHS EsterN-HydroxysuccinimideModerate reactivity; used primarily for protein conjugationProtein modification
Biotin-PEG-TFP EsterTetrafluorophenylDifferent stability profile; useful in specific applicationsTargeted therapy

Properties

Molecular Formula

C31H44F5N3O10S

Molecular Weight

745.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1

InChI Key

GXLWAKRKYSWKJQ-WURXVLGASA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.